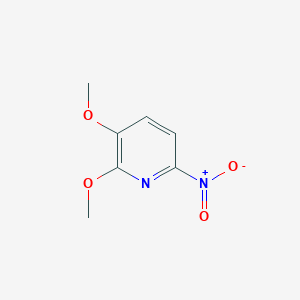
2-(1-Trityl-1H-imidazol-4-yl)ethanol
Overview
Description
“2-(1-Trityl-1H-imidazol-4-yl)ethanol” is a chemical compound with the molecular formula C24H22N2O . It has a molecular weight of 354.44400 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “2-(1-Trityl-1H-imidazol-4-yl)ethanol” is represented by the formula C24H22N2O . The exact mass is 354.17300 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-Trityl-1H-imidazol-4-yl)ethanol” include a molecular weight of 354.44400 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Enantioseparation and Chromatography
One significant application of compounds related to 2-(1-Trityl-1H-imidazol-4-yl)ethanol is in enantioseparation. For instance, 2-(1H-imidazole-1-yl)-1-naphthalene-2-yl)ethanol esters, which share a structural similarity, have been successfully separated using high-performance liquid chromatography (HPLC) on a Chiralcel OD column. The study found that the subtle structural differences in such racemates significantly affect enantioseparation and retention (Karakurt, Saraç, & Dalkara, 2012).
Synthesis and Spectroscopic Studies
In the realm of synthetic chemistry, compounds like 1-(2-(2,4,5-triphenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives have been synthesized and characterized. These syntheses utilized imidazole derivatives, highlighting the versatility and importance of such compounds in chemical synthesis (Rajkumar, Kamaraj, & Krishnasamy, 2015).
Pharmaceutical Research
In pharmaceutical research, derivatives of imidazole like 2-(1H-imidazole-1-yl)ethanol have been used to develop heme oxygenase-1 (HO-1) inhibitors. These inhibitors have significant potential in therapeutic applications, especially due to their potency and selectivity (Ianni et al., 2020).
Corrosion Inhibition
Another practical application of imidazole derivatives is in the field of corrosion science. Bio-diesel-based 2-(2-alkyl-4,5-dihydro-1H-imidazol-1-yl)ethanol derivatives, similar in structure to 2-(1-Trityl-1H-imidazol-4-yl)ethanol, have shown effective corrosion inhibition properties. This makes them a valuable asset in industrial maintenance and sustainability (Yoo et al., 2012).
Catalysis and Green Chemistry
Imidazole derivatives have also found use in catalysis. For example, the synthesis of 2,4,5-triaryl-1H-imidazole using snail shell as a catalyst in ethanol demonstrates the potential of these compounds in facilitating environmentally friendly and efficient chemical reactions (Benzekribe et al., 2018).
Safety and Hazards
When handling “2-(1-Trityl-1H-imidazol-4-yl)ethanol”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, collect and arrange disposal, keeping the chemical in suitable and closed containers .
properties
IUPAC Name |
2-(1-tritylimidazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c27-17-16-23-18-26(19-25-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19,27H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCGACBWMXEHHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443578 | |
| Record name | 2-(1-Trityl-1H-imidazol-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Trityl-1H-imidazol-4-yl)ethanol | |
CAS RN |
127607-62-9 | |
| Record name | 2-(1-Trityl-1H-imidazol-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














